Diornithine oxoglurate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate can be synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves mixing equimolar amounts of ornithine and alpha-ketoglutaric acid in an aqueous solution, followed by adjusting the pH to facilitate the formation of the salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diornithine oxoglurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amino or hydroxyl groups .
Scientific Research Applications
Diornithine oxoglurate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and as a reagent in biochemical assays.
Biology: It plays a role in the urea cycle and is used to study nitrogen metabolism.
Medicine: It is used in liver therapy and to improve nutritional health in elderly patients.
Industry: It is used in the production of amino acids and other biochemicals.
Mechanism of Action
Diornithine oxoglurate exerts its effects through several mechanisms:
Nitrogen Disposal: Ornithine, a component of this compound, allows for the disposal of excess nitrogen by converting it into urea.
Precursor for Other Amino Acids: It acts as a precursor for the synthesis of citrulline and arginine, which are important for various metabolic processes.
Growth Hormone Release: It stimulates the release of growth hormone, which has anabolic effects and aids in tissue repair.
Comparison with Similar Compounds
Similar Compounds
Ornithine: An amino acid involved in the urea cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the TCA cycle.
Citrulline: Another amino acid involved in the urea cycle.
Arginine: An amino acid synthesized from ornithine and involved in various metabolic processes.
Uniqueness
Diornithine oxoglurate is unique due to its dual role in nitrogen disposal and as a precursor for other amino acids. Its combination of ornithine and alpha-ketoglutaric acid allows it to participate in both the urea cycle and the TCA cycle, making it a versatile compound in biochemical and medical applications .
Biological Activity
Diornithine oxoglurate (also known as ornithine α-ketoglutarate, or OKG) is a compound formed from the combination of two molecules of ornithine and one molecule of α-ketoglutarate. It has garnered attention for its potential biological activities, particularly in the context of nutritional supplementation and metabolic health. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various populations, and relevant case studies.
This compound plays a significant role in nitrogen metabolism and amino acid synthesis. It is primarily involved in:
- Urea Cycle : Ornithine is a key component in the urea cycle, aiding in the detoxification of ammonia and the synthesis of arginine and citrulline.
- Hormonal Regulation : OKG has been shown to stimulate the secretion of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
- Antioxidative Properties : The compound exhibits antioxidative effects, potentially reducing oxidative stress in various tissues .
Nutritional Supplementation
This compound has been studied extensively for its effects on nutritional status, particularly in malnourished populations. Key findings include:
- Improvement in Nutritional Status : In a randomized controlled trial involving elderly patients recovering from acute illnesses, those receiving OKG showed significant improvements in appetite, body weight, and overall quality of life compared to placebo .
- Cost-Effectiveness : The same study noted a 37% reduction in medical costs for patients supplemented with OKG, highlighting its economic benefits alongside health improvements .
Clinical Applications
Several clinical studies have demonstrated the efficacy of this compound in various conditions:
Effects on Specific Populations
- Elderly Patients : OKG supplementation has been shown to significantly enhance nutritional status and quality of life among elderly individuals recovering from illness. Improvements were noted in appetite and independence metrics .
- Burn and Trauma Patients : In burn patients, OKG has been associated with improved nitrogen balance and wound healing outcomes. Its role in enhancing protein synthesis is particularly beneficial under conditions of stress where nitrogen loss is prevalent .
- Athletes and Bodybuilders : High doses of ornithine have been reported to increase serum growth hormone levels, suggesting potential applications in sports nutrition to enhance muscle recovery and performance .
Case Study 1: Elderly Convalescent Patients
In a double-blind trial involving 194 elderly patients, those receiving OKG showed significant improvements in nutritional variables after two months compared to placebo. Notably, appetite increased significantly (p < 0.001), along with body weight (p < 0.001) and independence (p < 0.01), illustrating the compound's effectiveness as a nutritional supplement for this demographic .
Case Study 2: Burn Patients
A study focused on burn patients demonstrated that enteral administration of OKG significantly improved recovery metrics such as nitrogen balance and overall protein synthesis rates. The findings suggest that OKG can play a critical role in supporting metabolic needs during recovery from severe injuries .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWEWUFDLGQKZ-SCGRZTRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5144-42-3 | |
Record name | Ornithine alpha-ketoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-ornithine 2-oxoglutarate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIORNITHINE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK9D85MYO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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